molecular formula C23H19BrN2OS B2872797 (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one CAS No. 691887-88-4

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one

Cat. No. B2872797
CAS RN: 691887-88-4
M. Wt: 451.38
InChI Key: XJYJGZIMCGTILU-OUKQBFOZSA-N
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Description

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C23H19BrN2OS and its molecular weight is 451.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Compounds related to (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one have demonstrated notable antimicrobial and antituberculosis activities. A study by Güzeldemirci and Küçükbasmacı (2010) synthesized a series of related compounds and found them effective against various bacterial and fungal strains, including Mycobacterium tuberculosis.

Potential Anticancer Properties

Research has shown that derivatives of imidazo[2,1-b][1,3]thiazoles, closely related to the queried compound, exhibit potential anticancer properties. Potikha and Brovarets (2020) discovered that these compounds can suppress the growth of kidney cancer cells and have varying effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).

Corrosion Inhibition

Derivatives of imidazo[4,5-b] pyridine, which share a similar structural framework with the queried compound, have been studied for their potential as corrosion inhibitors. Saady et al. (2021) evaluated the inhibition performance of these derivatives against mild steel corrosion, demonstrating significant inhibitory performance (Saady et al., 2021).

Antioxidant Activities

Compounds containing an imidazo (2, 1-b) Thiazole moiety have been synthesized and evaluated for their antioxidant activities. A study by Hussein and Al-lami (2022) found that some of these compounds exhibited significant antioxidant properties, with potential applications in health and wellness fields (Hussein & Al-lami, 2022).

Anti-inflammatory and Anthelmintic Activities

Shetty, Khazi, and Ahn (2010) synthesized new derivatives of imidazo[2,1-b]-thiazole and found them to have notable anthelmintic and anti-inflammatory activities, suggesting potential therapeutic applications (Shetty, Khazi, & Ahn, 2010).

properties

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2OS/c1-2-3-16-4-6-17(7-5-16)21(27)13-12-20-22(18-8-10-19(24)11-9-18)25-23-26(20)14-15-28-23/h4-15H,2-3H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYJGZIMCGTILU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one

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